molecular formula C18H12FN3O2S B2934642 (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 469870-79-9

(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No. B2934642
CAS RN: 469870-79-9
M. Wt: 353.37
InChI Key: PVKXSPROOCTVPJ-LCYFTJDESA-N
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Description

(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential use as a drug candidate. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is not fully understood. However, it has been suggested that it may exert its cytotoxic and anti-inflammatory effects by inhibiting specific enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been found to exhibit low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide in lab experiments is its potential as a drug candidate for various diseases. However, a limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide.
2. More research is needed to determine the potential of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide as a fluorescent probe in biological imaging.
3. Further studies are needed to determine the potential of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide as a drug candidate for various diseases.
4. More research is needed to determine the toxicity and pharmacokinetics of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide in animal models.
5. Further studies are needed to optimize the synthesis method of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide for large-scale production.

Synthesis Methods

The synthesis of (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide involves several steps. One method involves the reaction of 2-aminothiazole with 4-fluorobenzyl bromide to form N-(4-fluorobenzyl)-2-aminothiazole. This compound is then reacted with furan-2-carboxylic acid to form N-(5-(4-fluorobenzyl)thiazol-2-yl)furan-2-carboxamide. Finally, this compound is reacted with acryloyl chloride to form (Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide.

Scientific Research Applications

(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been studied for its potential use as a drug candidate in various diseases such as cancer, inflammation, and infectious diseases. It has been found to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models. In addition, it has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

(Z)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKXSPROOCTVPJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

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